molecular formula C13H21N5O3 B2531969 8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941974-95-4

8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2531969
CAS No.: 941974-95-4
M. Wt: 295.343
InChI Key: XDCNWEXPEQCNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Alkylation: Introduction of the isobutyl group to the purine base.

    Amination: Incorporation of the 2-hydroxyethylamino group.

    Methylation: Addition of methyl groups to the purine ring.

Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the purine ring.

Scientific Research Applications

8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives, such as:

    Caffeine: 1,3,7-trimethylxanthine, known for its stimulant effects.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness

What sets 8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its specific functional groups, which confer unique properties and interactions compared to other purine derivatives. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

8-(2-hydroxyethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-8(2)7-18-9-10(15-12(18)14-5-6-19)16(3)13(21)17(4)11(9)20/h8,19H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCNWEXPEQCNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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